molecular formula C4H6O4 B1628491 (1,2-13C2)Butanedioic acid CAS No. 94641-55-1

(1,2-13C2)Butanedioic acid

Numéro de catalogue: B1628491
Numéro CAS: 94641-55-1
Poids moléculaire: 120.07 g/mol
Clé InChI: KDYFGRWQOYBRFD-ZKDXJZICSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Fundamental Principles of Stable Isotope Tracing in Biological Systems

Stable isotope tracing is a powerful technique used to investigate the intricate workings of metabolic pathways within living organisms. nih.govcreative-proteomics.com Unlike radioactive isotopes, stable isotopes are non-radioactive variants of elements that contain an additional neutron, giving them a slightly greater mass. creative-proteomics.com This difference in mass, which can be detected by analytical instruments like mass spectrometers and nuclear magnetic resonance (NMR) spectrometers, allows researchers to distinguish the labeled "tracer" molecules from their unlabeled "tracee" counterparts. nih.govnih.gov

The fundamental principle involves introducing a substrate, such as butanedioic acid, enriched with a stable isotope like carbon-13 (¹³C), into a biological system. researchgate.net As the organism metabolizes this labeled substrate, the ¹³C atoms are incorporated into various downstream metabolites. By analyzing the distribution and pattern of these isotopic labels in different molecules, scientists can elucidate the flow of atoms through metabolic networks, quantify the activity of specific pathways, and identify alterations in metabolism associated with various physiological or pathological conditions. creative-proteomics.comresearchgate.net This approach provides a dynamic view of metabolic processes, offering a deeper understanding than what can be achieved by simply measuring the static concentrations of metabolites. nih.gov

The Role of Butanedioic Acid (Succinic Acid) as a Central Metabolite

Butanedioic acid, more commonly known as succinic acid or succinate (B1194679), is a key intermediate in the tricarboxylic acid (TCA) cycle, a central hub of cellular metabolism. atamankimya.comatamanchemicals.comwikipedia.org The TCA cycle is a series of chemical reactions used by aerobic organisms to release stored energy through the oxidation of acetyl-CoA derived from carbohydrates, fats, and proteins into carbon dioxide and chemical energy in the form of adenosine (B11128) triphosphate (ATP). atamankimya.comwikipedia.org

Succinate is found in virtually all plant and animal tissues, highlighting its fundamental role in energy production. atamankimya.comatamanchemicals.com Beyond its involvement in the TCA cycle, succinate participates in several other significant metabolic pathways, including the glyoxylate (B1226380) cycle and the GABA shunt. wikipedia.org Furthermore, recent research has unveiled non-canonical roles for succinate as a signaling molecule, linking cellular metabolism to processes like inflammation, immune signaling, and even tumorigenesis. atamankimya.comnih.gov This multifaceted involvement makes butanedioic acid a critical node in the metabolic network, and therefore, an excellent target for isotopic tracing studies.

Specific Advantages of (1,2-¹³C₂)Butanedioic Acid as an Isotopic Tracer in Academic Studies

The use of (1,2-¹³C₂)Butanedioic acid offers distinct advantages for researchers studying metabolic flux. The specific labeling on the first and second carbon atoms provides a unique signature that can be tracked through subsequent metabolic transformations. This positional information is crucial for dissecting complex pathways. For instance, the metabolism of [1,2-¹³C₂]glucose, a similarly labeled tracer, allows for the differentiation between glycolysis and the pentose (B10789219) phosphate (B84403) pathway based on the resulting labeling patterns in downstream metabolites like pyruvate (B1213749). nih.gov

When (1,2-¹³C₂)Butanedioic acid is introduced into the TCA cycle, the ¹³C labels are systematically redistributed among other cycle intermediates. By analyzing the isotopologue distribution—the different mass versions of a molecule due to isotopic labeling—of metabolites like malate (B86768), fumarate (B1241708), and aspartate (derived from oxaloacetate), researchers can gain detailed insights into the activity of the TCA cycle and related anaplerotic and cataplerotic pathways. nih.gov This level of detail is often not achievable with uniformly labeled (U-¹³C) substrates, where all carbons are labeled, or with singly labeled substrates. The specific labeling pattern of (1,2-¹³C₂)Butanedioic acid, therefore, provides a more refined tool for metabolic flux analysis. nih.gov

Physicochemical Properties of (1,2-¹³C₂)Butanedioic Acid

PropertyValue
Chemical Formula HO₂CCH₂¹³CH₂¹³CO₂H
CAS Number 94641-55-1
Molecular Weight Approximately 120.08 g/mol (M+2 mass shift)
Appearance Solid
Melting Point 187-190 °C
Boiling Point 235 °C
Isotopic Purity Typically ≥99 atom % ¹³C

Note: The molecular weight is slightly higher than that of unlabeled butanedioic acid due to the presence of two ¹³C isotopes. The provided data is based on typical specifications for this isotopically labeled compound. sigmaaldrich.com

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(1,2-13C2)butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O4/c5-3(6)1-2-4(7)8/h1-2H2,(H,5,6)(H,7,8)/i1+1,3+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDYFGRWQOYBRFD-ZKDXJZICSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([13CH2][13C](=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50584022
Record name (1,2-~13~C_2_)Butanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50584022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94641-55-1
Record name (1,2-~13~C_2_)Butanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50584022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 94641-55-1
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Synthetic Methodologies and Isotopic Purity of 1,2 13c2 Butanedioic Acid

Chemical Synthesis Routes for Site-Specific ¹³C Labeling of Butanedioic Acid

The synthesis of (1,2-¹³C₂)Butanedioic acid requires strategic approaches to ensure the regiospecific incorporation of the ¹³C isotopes. This is typically achieved through the use of ¹³C-labeled precursors and carefully designed reaction sequences.

Synthesis from ¹³C-Labeled Precursors (e.g., Potassium Cyanide-¹³C)

A common and effective method for introducing ¹³C into a carboxylic acid moiety is through the use of labeled cyanide. psu.edursc.org For the synthesis of (1,2-¹³C₂)Butanedioic acid, a plausible route involves the use of potassium cyanide-¹³C (K¹³CN).

One potential synthetic pathway starts with a two-carbon building block that can be functionalized to introduce the labeled carbons. For instance, a haloacetic acid derivative could be used. The synthesis could proceed as follows:

Preparation of ¹³C-labeled bromoacetate: Starting with [1-¹³C]acetic acid, which can be synthesized from ¹³C-labeled precursors, it can be brominated to yield [1-¹³C]bromoacetic acid.

Cyanide displacement: The [1-¹³C]bromoacetic acid can then be reacted with potassium [¹³C]cyanide. This nucleophilic substitution reaction introduces the second ¹³C atom, forming a nitrile intermediate, specifically [1,2-¹³C₂]cyanoacetic acid.

Hydrolysis: Subsequent hydrolysis of the nitrile group under acidic or basic conditions yields the desired (1,2-¹³C₂)Butanedioic acid.

Another established method for synthesizing succinic acid isotopologues involves the reaction of ¹³C-enriched potassium cyanide with 1,2-dibromoethane (B42909). psu.edugoogle.com This method is particularly useful for producing [1,4-¹³C₂] and [2,3-¹³C₂] succinate (B1194679). google.com A variation of this could potentially be adapted for the synthesis of the 1,2-labeled compound, although it would require a different starting material than 1,2-dibromoethane to achieve the desired labeling pattern.

Strategies for Regiospecific Carbon-13 Incorporation

Achieving regiospecificity, the precise placement of the ¹³C labels, is the most critical aspect of the synthesis. The choice of labeled precursors and the reaction pathway are paramount.

For (1,2-¹³C₂)Butanedioic acid, a strategy could involve the use of a precursor that already contains one of the labeled carbons in the desired position, followed by the introduction of the second labeled carbon. For example, starting with [2-¹³C]malonic acid could be a viable route. However, obtaining this specific labeled precursor can be challenging. google.com

A more controlled approach involves building the carbon backbone step-by-step. The use of O-(trimethylsilyl)cyanohydrin has been shown to be a highly regiospecific method for preparing ¹³C-labeled benzoins, demonstrating its potential for creating specific C-C bonds with labeled carbon. rsc.org This type of methodology could be adapted for the synthesis of aliphatic dicarboxylic acids like butanedioic acid.

Palladium-catalyzed carbonylation reactions also offer a modern and versatile tool for the specific incorporation of carbon isotopes. acs.org These methods often exhibit high functional group tolerance and mild reaction conditions, making them suitable for complex syntheses. acs.org

Purification and Analytical Validation of Isotopic Enrichment and Chemical Purity

Following synthesis, rigorous purification and analysis are essential to ensure the final product meets the required standards of chemical purity and isotopic enrichment.

Common purification techniques for carboxylic acids include:

Recrystallization: This is a standard method for purifying solid organic compounds.

Chromatography: Techniques such as column chromatography or preparative high-performance liquid chromatography (HPLC) can be employed to separate the desired product from unreacted starting materials and byproducts.

The validation of isotopic enrichment and chemical purity is typically performed using a combination of analytical methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for determining the structure of the molecule and the precise location of the ¹³C labels. nih.govnih.gov The coupling patterns and chemical shifts in the ¹³C NMR spectrum provide direct evidence of the isotopic labeling. nih.gov ¹H NMR can also be used to indirectly quantify ¹³C enrichment by analyzing the satellite peaks arising from ¹H-¹³C coupling. nih.gov

Mass Spectrometry (MS): MS is used to confirm the molecular weight of the labeled compound and to determine the level of isotopic enrichment. biorxiv.org High-resolution mass spectrometry can provide very accurate mass measurements, further confirming the elemental composition.

Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS): This technique is highly sensitive for determining the isotopic ratio of specific compounds in a mixture. researchgate.net

The combination of these techniques provides a comprehensive analysis of the final product, ensuring both its chemical identity and the integrity of its isotopic label.

Handling and Storage Considerations for Isotopic Integrity

Proper handling and storage are crucial to maintain the isotopic and chemical integrity of (1,2-¹³C₂)Butanedioic acid.

Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from light and moisture. isotope.commedchemexpress.com For long-term storage, especially in solution, temperatures of -20°C or -80°C are recommended to minimize potential degradation. medchemexpress.commedchemexpress.com

Handling: Standard laboratory safety practices should be followed, including the use of personal protective equipment such as gloves and safety goggles. isotope.com Care should be taken to avoid contamination with unlabeled butanedioic acid or other compounds.

Stability: Butanedioic acid is a stable compound under normal conditions. However, like many organic compounds, it can be susceptible to degradation under harsh conditions or in the presence of strong oxidizing agents.

By adhering to these guidelines, the isotopic purity and chemical stability of (1,2-¹³C₂)Butanedioic acid can be preserved for its intended applications.

Advanced Analytical Techniques for Characterizing 1,2 13c2 Butanedioic Acid and Its Metabolites

Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional ¹³C Enrichment Analysis

NMR spectroscopy is a cornerstone technique in stable isotope-resolved metabolomics (SIRM), offering a non-destructive method to determine the precise location and enrichment of ¹³C labels within metabolites. springernature.comnih.gov This capability is crucial for elucidating metabolic pathways and quantifying fluxes. nih.govnih.gov

Principles of ¹³C NMR in Stable Isotope Tracing

Stable isotope tracing using ¹³C-labeled substrates, such as (1,2-¹³C₂)Butanedioioic acid, coupled with NMR analysis, allows researchers to follow the journey of carbon atoms through metabolic networks. nih.govspringernature.com The fundamental principle lies in the fact that the ¹³C nucleus possesses a nuclear spin, making it NMR-active, unlike the much more abundant ¹²C isotope. frontiersin.org When a ¹³C-labeled compound is introduced into a biological system, the labeled carbons are incorporated into various downstream metabolites.

The presence of ¹³C atoms in a molecule leads to distinct signals in the NMR spectrum. nih.gov These signals provide two key pieces of information: the chemical shift, which helps identify the metabolite, and the coupling patterns (splittings) between adjacent ¹³C nuclei, which reveal the positional arrangement of the labels. ismrm.orgnih.gov This ability to resolve positional isotopomers—molecules that have the same number of isotopic labels but at different positions—is a unique advantage of NMR. springernature.comwikipedia.org For instance, analyzing the ¹³C NMR spectrum of metabolites derived from [1,2-¹³C₂]glucose can distinguish between products of glycolysis, which would retain the adjacent ¹³C-¹³C pair, and those from the pentose (B10789219) phosphate (B84403) pathway, where one of the labeled carbons is lost. acs.org

Application of 1D and 2D NMR Experiments (e.g., [¹³C, ¹H] NMR)

Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to analyze ¹³C-labeled metabolites.

1D ¹³C NMR: A standard 1D ¹³C NMR spectrum displays the chemical shifts of all the carbon atoms in a sample. huji.ac.il While less sensitive than proton (¹H) NMR, its wide chemical shift range minimizes signal overlap. huji.ac.ilnih.gov For labeled samples, the presence of ¹³C-¹³C spin-spin coupling provides direct evidence of the connectivity of labeled carbons, which is invaluable for tracing metabolic pathways. ismrm.org

2D NMR Experiments: 2D NMR techniques offer greater resolution and more detailed structural information by correlating different nuclei. emerypharma.com

¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each proton with the carbon atom to which it is directly attached, aiding in the assignment of both proton and carbon signals. emerypharma.com

¹H-¹³C Heteronuclear Multiple Bond Correlation (HMBC): HMBC shows correlations between protons and carbons that are two or three bonds away, providing crucial information about the carbon skeleton and the connectivity between different parts of a molecule. emerypharma.com

¹H-¹H Correlation Spectroscopy (COSY): COSY reveals which protons are coupled to each other, helping to identify adjacent protons in a molecule. emerypharma.com

Incredible Natural Abundance Double Quantum Transfer Experiment (INADEQUATE): This powerful 1D or 2D experiment allows for the direct observation of ¹³C-¹³C couplings, providing unambiguous evidence of carbon-carbon bonds. nih.govnih.gov

Total Correlation Spectroscopy (TOCSY): In the context of ¹³C labeling, TOCSY experiments can be used to trace the connectivity of protons within a spin system, and from the satellite peaks, determine isotopomer distributions. nih.gov

By utilizing a combination of these experiments, researchers can confidently identify metabolites and precisely map the positions of the ¹³C labels derived from (1,2-¹³C₂)Butanedioic acid.

Quantification of Mass Isotopomer Distributions and Positional Isotopomers

A key application of NMR in stable isotope tracing is the quantification of mass isotopomer and positional isotopomer distributions. nih.govismrm.org

Mass Isotopomers are molecules that differ in the number of isotopic substitutions (e.g., M+1, M+2, where M is the mass of the unlabeled molecule).

Positional Isotopomers are molecules with the same number of isotopic labels but at different atomic positions. springernature.com

NMR spectroscopy excels at distinguishing and quantifying positional isotopomers. wikipedia.org The relative intensities of the different signals in a ¹³C NMR spectrum, specifically the singlet and doublet peaks arising from singly and doubly labeled molecules respectively, can be integrated to determine the fractional enrichment at each carbon position. acs.org This quantitative data is critical for metabolic flux analysis (MFA), where the distribution of isotopomers is used to calculate the rates of reactions in a metabolic network. ismrm.org For example, the analysis of glutamate (B1630785) isotopomers derived from a ¹³C-labeled precursor can reveal the relative activities of different pathways contributing to the Krebs cycle. nih.govismrm.org

Mass Spectrometry (MS) for Mass Isotopomer Distribution Analysis

Mass spectrometry is another powerful analytical tool for stable isotope tracing, offering high sensitivity and the ability to analyze complex mixtures. nih.gov It is often used in conjunction with NMR to provide complementary information. nih.govismrm.org

Principles of High-Resolution Mass Spectrometry in Stable Isotope Tracing

The fundamental principle of mass spectrometry is the separation of ions based on their mass-to-charge ratio (m/z). fiveable.me In stable isotope tracing, the incorporation of ¹³C atoms from a labeled precursor like (1,2-¹³C₂)Butanedioic acid into a metabolite increases its mass. nih.gov High-resolution mass spectrometry (HRMS) can distinguish between molecules with very small mass differences, allowing for the separation and quantification of different mass isotopologues (e.g., M, M+1, M+2). nih.gov

This ability to resolve isotopologues is crucial for determining the mass isotopomer distribution (MID) of a metabolite, which is the relative abundance of each of its mass isotopologues. acs.org The MID provides a fingerprint of the metabolic pathways that produced the metabolite. By analyzing the MIDs of various metabolites, researchers can trace the flow of carbon from the initial labeled substrate through the metabolic network. vanderbilt.edu

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling

Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the analysis of volatile and semi-volatile metabolites. nih.govnih.gov It combines the separation power of gas chromatography with the detection capabilities of mass spectrometry.

In a typical GC-MS workflow for analyzing metabolites from a ¹³C labeling experiment, the following steps are involved:

Sample Derivatization: Many metabolites, including butanedioic acid, are not sufficiently volatile for GC analysis. Therefore, they are chemically modified (derivatized) to increase their volatility. A common derivatization agent is N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), which replaces active hydrogens with trimethylsilyl (B98337) (TMS) groups. nist.govnist.gov

Gas Chromatographic Separation: The derivatized sample is injected into the gas chromatograph, where different compounds are separated based on their boiling points and interactions with the stationary phase of the GC column.

Mass Spectrometric Analysis: As each compound elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented. The mass spectrometer then separates and detects these ions, generating a mass spectrum for each compound. nih.gov

The analysis of the mass spectra allows for the identification of the metabolites and the determination of their mass isotopomer distributions. acs.org This information, often combined with data from NMR, provides a comprehensive picture of the metabolic fate of (1,2-¹³C₂)Butanedioic acid. ismrm.org

Table of Research Findings:

Analytical TechniqueInformation ObtainedApplication to (1,2-¹³C₂)Butanedioic Acid AnalysisKey Findings from Literature
1D ¹³C NMR Chemical shifts and ¹³C-¹³C coupling patterns.Identifies metabolites and confirms connectivity of labeled carbons.Distinguishes between metabolic pathways based on the retention or loss of adjacent ¹³C labels. acs.org
2D NMR (HSQC, HMBC) Correlations between ¹H and ¹³C nuclei.Provides detailed structural confirmation and assignment of signals in complex spectra. emerypharma.comEnables unambiguous identification of metabolites and their labeled positions.
High-Resolution MS Accurate mass measurements to determine mass isotopomer distributions (MIDs).Quantifies the incorporation of ¹³C atoms into downstream metabolites.Traces the flow of carbon from the labeled succinate (B1194679) through various metabolic pathways. vanderbilt.edu
GC-MS Separation and identification of volatile metabolites and their MIDs.Profiles a wide range of metabolites derived from butanedioic acid after derivatization.Routinely used for quantifying stable isotope enrichment in central carbon metabolism intermediates. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Biological Samples

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for analyzing metabolites in complex biological samples such as cell extracts, plasma, and tissue homogenates. wellcomeopenresearch.orgnih.govresearchgate.net Its high sensitivity and selectivity make it ideal for quantifying low-abundance metabolites and their isotopologues. sigmaaldrich.com

The process begins with the separation of metabolites from the biological matrix using liquid chromatography. Reversed-phase (RP) chromatography is commonly employed, often with columns that have hydrophilic properties to improve the retention and separation of polar compounds like butanedioic acid (succinate). nih.govmdpi.com The separated compounds are then introduced into the mass spectrometer. Electrospray ionization (ESI) is a typical ionization method used for these types of molecules, often in negative ion mode for dicarboxylic acids. mdpi.com

Tandem mass spectrometry (MS/MS) adds a layer of specificity. In a typical targeted analysis using multiple reaction monitoring (MRM), the first mass spectrometer (Q1) selects the ion corresponding to the mass of the metabolite of interest (the precursor ion), for instance, the [M-H]⁻ ion of succinate at m/z 117.0 for the unlabeled species or m/z 119.0 for (1,2-¹³C₂)Butanedioic acid. This precursor ion is then fragmented in a collision cell (Q2), and a specific fragment ion (product ion) is monitored by the third mass spectrometer (Q3). researchgate.net This precursor-to-product ion transition is highly specific to the target molecule, minimizing interference from other compounds in the matrix and enabling accurate quantification. sigmaaldrich.com For succinate, a common transition monitored is m/z 117.0 > 73.0. researchgate.net

The development of LC-MS/MS methods for metabolites like butanedioic acid requires careful optimization of chromatographic gradients and mass spectrometer parameters to resolve it from isomers like methylmalonic acid and to achieve the necessary sensitivity. researchgate.net The use of isotopically labeled internal standards is crucial for accurate quantification, as it corrects for variations in sample preparation and matrix effects. researchgate.netresearchgate.net

Table 1: Representative LC-MS/MS Parameters for Butanedioic Acid (Succinate) Analysis
ParameterDescriptionTypical Value/ConditionReference
ChromatographyColumnReversed-phase C18 or Polar-RP nih.govmdpi.comresearchgate.net
Mobile PhaseAqueous buffer (e.g., with acetic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile) nih.govmdpi.com
ElutionGradient elution mdpi.com
Mass SpectrometryIonization ModeElectrospray Ionization, Negative (ESI-) mdpi.comresearchgate.net
Analysis ModeMultiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) researchgate.netresearchgate.net
Precursor Ion [M-H]⁻ (Unlabeled Succinate)m/z 117.0 researchgate.net
Precursor Ion [M-H]⁻ ((1,2-¹³C₂)Butanedioic Acid)m/z 119.0 nih.gov
Product Ion (from m/z 117.0)m/z 73.0 (Loss of CO₂) researchgate.net

Fragment Ion Analysis for Carbon Connectivity Information

While LC-MS is excellent for quantifying the mass isotopologue distribution (e.g., M+0, M+1, M+2) of a metabolite, tandem mass spectrometry (MS/MS) can provide deeper structural insights by generating fragment ions. The analysis of these fragments is critical for elucidating how the carbon atoms from a labeled precursor like (1,2-¹³C₂)Butanedioic acid are arranged in its downstream metabolites. nih.gov This positional information is essential for accurate metabolic flux analysis. researchgate.netresearchgate.net

When a selected precursor ion is fragmented, the resulting product ions contain subsets of the atoms from the original molecule. By analyzing the mass of these fragments, one can deduce which carbon atoms from the parent molecule were retained. For dicarboxylic acids like succinate, common fragmentation pathways in negative ion mode include the loss of carbon dioxide (CO₂, 44 Da) and water (H₂O, 18 Da). researchgate.netresearchgate.net

For (1,2-¹³C₂)Butanedioic acid, the two ¹³C labels are on adjacent carbons. When this molecule is metabolized, for example, within the Krebs cycle, the positions of these labeled carbons will change in predictable ways in subsequent intermediates like fumarate (B1241708), malate (B86768), and α-ketoglutarate. nih.gov Analyzing the fragmentation patterns of these metabolites reveals their specific isotopomers (molecules with the same number of isotopic labels but at different positions). For instance, observing a fragment that has retained both ¹³C atoms versus a fragment that has lost one or both provides direct evidence of the bond-breaking and bond-forming reactions that have occurred. nih.govresearchgate.net This level of detail allows researchers to distinguish between different metabolic pathways that might otherwise be indistinguishable. nih.gov

Table 2: Key Fragmentations of Deprotonated Butanedioic Acid (Succinate) and its Isotopologues in MS/MS
Precursor Ion SpeciesPrecursor m/z [M-H]⁻Primary FragmentationProduct Ion m/zInferred Structural InformationReference
Unlabeled Succinate117Loss of CO₂73Represents a three-carbon fragment. researchgate.netresearchgate.net
Loss of H₂O99Indicates loss from a carboxyl group. researchgate.netresearchgate.net
(1,2-¹³C₂)Butanedioic acid119Loss of ¹²CO₂75The lost CO₂ was unlabeled; both ¹³C atoms are retained in the C3 fragment. nih.govresearchgate.net
Loss of ¹³CO₂74One labeled carbon was lost; one is retained in the C3 fragment. nih.govresearchgate.net
M+3 labeled Malate (from ¹³C₆-Glucose)136Comparison with M+3 Succinate-Differences in labeling patterns can quantify pyruvate (B1213749) anaplerosis. nih.gov

Complementary Nature and Integration of NMR and MS Data in Isotopic Tracing

Both Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for stable isotope-resolved metabolomics (SIRM). nih.gov Rather than being redundant, they are highly complementary, providing different but synergistic types of information. rsc.orgcreative-biostructure.comnih.gov

MS is generally more sensitive than NMR, capable of detecting a wider range of metabolites at lower concentrations. creative-biostructure.comdiabetesjournals.org It excels at determining mass isotopologue distributions (MIDs), which describe the fractional abundance of molecules with a certain number of isotopic labels (e.g., M+0, M+1, M+2). rsc.org However, standard MS1 analysis cannot distinguish between positional isomers (isotopomers), which have the same mass but different arrangements of the labeled atoms. mdpi.com While MS/MS can provide some positional information through fragmentation, it is not always straightforward to resolve all isotopomers. nih.gov

NMR spectroscopy, on the other hand, directly provides information about the spatial arrangement of atoms within a molecule. diabetesjournals.orgmdpi.com ¹³C-NMR can detect the specific position of each ¹³C label in a metabolite, making it the gold standard for resolving positional isotopomers. nih.govnih.gov This capability is crucial for accurately tracing the fate of specific carbon atoms through complex metabolic networks. nih.gov The main limitation of NMR is its lower sensitivity compared to MS, which can make it challenging to analyze metabolites present in low concentrations. diabetesjournals.org

The integration of data from both NMR and MS platforms provides a more complete and accurate picture of metabolic fluxes. creative-biostructure.comnih.gov By combining the broad metabolite coverage and MID data from MS with the precise positional isotopomer data from NMR, researchers can build more robust and highly resolved metabolic models. mdpi.comnih.gov This integrated approach improves the precision of estimated metabolic fluxes, in some cases by up to 50%, compared to using either technique alone. nih.govresearchgate.net Software tools have been developed specifically to facilitate this integration, allowing for the combined analysis of datasets from both analytical platforms to perform rigorous metabolic flux analysis. nih.govresearchgate.net

Table 3: Comparison of NMR and MS for Isotopic Tracing Studies
FeatureMass Spectrometry (MS)Nuclear Magnetic Resonance (NMR)Reference
Primary Information Mass isotopologue distribution (number of labels per molecule).Positional isotopomer distribution (specific location of labels). rsc.orgmdpi.com
Sensitivity High; suitable for low-abundance metabolites.Low; requires higher sample concentrations. creative-biostructure.comdiabetesjournals.org
Sample Analysis Destructive.Non-destructive; sample can be reused. rsc.org
Strengths Wider coverage of the metabolome, high throughput.Unambiguous structural and positional information, quantitative. creative-biostructure.commdpi.com
Weaknesses Does not resolve positional isotopomers without MS/MS; not inherently quantitative without standards.Low sensitivity; can be limited to more abundant metabolites. diabetesjournals.orgmdpi.com
Integration Benefit Combining MS and NMR data improves the precision and resolution of metabolic flux estimates significantly. nih.govresearchgate.net

Applications of 1,2 13c2 Butanedioic Acid in Metabolic Flux Analysis Mfa

Theoretical Framework of ¹³C-Metabolic Flux Analysis

¹³C-Metabolic Flux Analysis is predicated on the principle that the distribution of ¹³C isotopes in metabolic intermediates is a direct consequence of the relative fluxes through the interconnected reactions of a metabolic network. embopress.orgmdpi.com When a ¹³C-labeled substrate is introduced, it is metabolized, and the ¹³C atoms are incorporated into downstream metabolites. embopress.org The specific labeling pattern of these metabolites, known as mass isotopomer distributions (MIDs), is determined by the active metabolic pathways and their corresponding fluxes. nih.govfrontiersin.org

The core of ¹³C-MFA involves creating a mathematical model that connects the unknown intracellular fluxes to the experimentally measured MIDs and extracellular exchange rates. frontiersin.org This model is then used in an iterative process to estimate the flux distribution that best explains the observed labeling patterns. frontiersin.org The analysis typically assumes that the biological system is in a metabolic and isotopic steady state, meaning that metabolite concentrations and labeling patterns are constant over time. However, methods for non-stationary systems also exist. vanderbilt.eduosti.gov

The choice of the isotopic tracer is critical for the success of an MFA study. frontiersin.orgnih.gov Different tracers, or mixtures of tracers, provide different levels of information about the fluxes in a network. nih.govresearchgate.net Tracers like (1,2-¹³C₂)Butanedioic acid are chosen to generate unique labeling patterns that can resolve fluxes at specific nodes in the metabolic network. frontiersin.orgcreative-proteomics.com

Experimental Design Considerations for (1,2-¹³C₂)Butanedioic Acid Tracer Studies

A well-designed experiment is crucial for obtaining high-quality data for MFA. This involves careful consideration of how the tracer is introduced, how the system reaches a stable state, and how samples are collected and processed.

The administration of (1,2-¹³C₂)Butanedioic acid must be done in a way that minimizes perturbation to the metabolic state of the system. vanderbilt.edu The goal is to achieve an isotopic steady state, where the enrichment of ¹³C in the intracellular metabolites becomes constant. Reaching this state indicates that the labeling distribution throughout the network has stabilized and reflects the underlying metabolic fluxes. osti.gov The time required to reach isotopic steady state can vary depending on the organism and the specific metabolite pools, with some systems reaching it within seconds and others requiring longer periods. vanderbilt.edu It is essential to experimentally verify that an isotopic steady state has been achieved before collecting samples for analysis.

To accurately capture the labeling state of intracellular metabolites, their metabolic activity must be stopped instantaneously. researchgate.netresearchgate.net This is achieved through a process called rapid quenching, where the cells are rapidly exposed to a cold solution, often methanol, to halt all enzymatic reactions. nih.govd-nb.info This prevents any changes in metabolite concentrations or labeling patterns during the sample collection and processing steps. d-nb.info

Following quenching, the intracellular metabolites are extracted from the cells. nih.gov This is typically done using methods like boiling ethanol (B145695) or other solvent-based extraction protocols. d-nb.info The efficiency of the extraction process is critical to ensure that the measured metabolite levels and their labeling patterns are representative of the in vivo state. d-nb.info

Many metabolites, including organic acids like butanedioic acid, are not directly suitable for analysis by techniques such as gas chromatography-mass spectrometry (GC-MS). frontiersin.org Derivatization is a chemical modification process that converts metabolites into more volatile and thermally stable derivatives, making them amenable to GC-MS analysis. creative-proteomics.comwellcomeopenresearch.org For example, silylation is a common derivatization technique where active hydrogen atoms in functional groups are replaced with a trimethylsilyl (B98337) group. frontiersin.org

Recent advancements have also focused on derivatization strategies for liquid chromatography-mass spectrometry (LC-MS) to enhance sensitivity and coverage. acs.orgnih.gov For instance, the use of 3-nitrophenylhydrazine (B1228671) (3-NPH) can simultaneously target carbonyl, carboxyl, and phosphoryl groups, improving the detection of a wide range of metabolites. acs.orgnih.gov Another strategy involves using N-Methylphenylethylamine (MPEA) for the derivatization of unstable carboxyl and phosphate (B84403) metabolites. nih.gov The choice of derivatization method depends on the specific metabolites of interest and the analytical platform being used. wellcomeopenresearch.org

Computational Modeling and Algorithms for Flux Estimation

The data obtained from tracer experiments are analyzed using computational models and algorithms to estimate the intracellular fluxes.

A fundamental component of MFA is the construction of a metabolic network model. frontiersin.orgplos.org This model represents the biochemical reactions occurring within the cell and their stoichiometry. frontiersin.org For ¹³C-MFA, this model must also include atom mappings for each reaction, which detail the transfer of each carbon atom from the substrates to the products. frontiersin.orgosti.gov

The accuracy of the atom mappings is crucial for the correct interpretation of the labeling data. nih.govmaranasgroup.com These mappings can be determined from biochemical literature or generated using computational algorithms that trace the paths of atoms through reactions. nih.govrice.edu The construction of genome-scale atom mapping models has expanded the scope of MFA to encompass a much larger set of metabolic pathways. nih.gov

The metabolic network, along with the atom mappings, forms the basis for a system of equations that relate the unknown fluxes to the measured labeling patterns. osti.gov This system is then solved using optimization algorithms to find the flux distribution that minimizes the difference between the simulated and experimentally measured data. frontiersin.org

Mathematical Models for Predicting Fractional Labeling Patterns

The core of MFA lies in the use of mathematical models to connect the measured isotopic labeling patterns of metabolites to the underlying metabolic fluxes. nih.gov These models are built upon the stoichiometry of the metabolic network, which describes the relationships between reactants and products in each biochemical reaction. oup.com When a ¹³C-labeled substrate is introduced, the models predict the expected distribution of ¹³C isotopes (fractional labeling) in various intracellular metabolites for a given set of metabolic fluxes.

The relationship between fluxes and labeling patterns is complex and often requires sophisticated modeling frameworks. nih.gov Several computational approaches are used, including:

Elementary Metabolite Units (EMU): This framework simplifies the complex system of isotopomer balances, making the computation more efficient. nih.gov

Cumomer and BondomeR: These methods also provide systematic ways to model isotope labeling in complex networks.

Isotopomer Mapping Matrices (IMMs): These matrices provide a structured way to represent the atom transitions in metabolic reactions.

These mathematical models form the basis for inferring unknown intracellular fluxes from experimental data. nih.gov The process involves iteratively adjusting the flux values in the model until the predicted labeling patterns match the experimentally measured ones as closely as possible. nih.gov

Optimization and Statistical Methods for Flux Calculation

The process of determining the set of metabolic fluxes that best explains the measured labeling data is an optimization problem. ntnu.no The goal is to minimize the difference between the model-predicted and experimentally measured labeling patterns. ntnu.no This is typically achieved by minimizing a sum of squared residuals, often using gradient-based or global optimization algorithms. scispace.com

Commonly used optimization methods in MFA include:

Gradient-based local optimization: These methods are efficient but can sometimes get trapped in local minima. scispace.com

Global optimization methods: Techniques like simulated annealing and genetic algorithms are less prone to local minima but can be computationally more intensive. frontiersin.orgscispace.com

Hybrid approaches: These combine the strengths of both local and global optimization methods. scispace.com

Once a best-fit set of fluxes is obtained, statistical methods are crucial for assessing the confidence in the estimated flux values. nih.gov This involves calculating confidence intervals for the fluxes, which provides a range within which the true flux value is likely to lie. This statistical analysis helps to determine how well the fluxes are resolved by the available experimental data.

Quantification of Intracellular Metabolic Fluxes using (1,2-13C2)Butanedioic Acid

(1,2-¹³C₂)Butanedioic acid is particularly useful for probing the tricarboxylic acid (TCA) cycle and related pathways. medchemexpress.com As an intermediate of the TCA cycle, its labeled carbons are readily incorporated into other cycle intermediates, providing a direct window into the cycle's activity. mdpi.com

Assessment of Tricarboxylic Acid (TCA) Cycle Activity and Anaplerosis

The TCA cycle is a central hub of cellular metabolism, responsible for generating energy and providing precursors for biosynthesis. creative-proteomics.com By tracing the flow of ¹³C from (1,2-¹³C₂)butanedioic acid through the TCA cycle, researchers can quantify the rate of the cycle (TCA cycle flux). mdpi.com The specific labeling patterns of metabolites like malate (B86768), fumarate (B1241708), and citrate (B86180) reveal the extent to which the introduced succinate (B1194679) is being metabolized. mdpi.com

Anaplerosis , the replenishment of TCA cycle intermediates that are withdrawn for biosynthetic purposes, can also be assessed. nih.gov For instance, the carboxylation of pyruvate (B1213749) to oxaloacetate is a key anaplerotic reaction. Observing the dilution of the ¹³C label from (1,2-¹³C₂)butanedioic acid in TCA cycle intermediates can indicate the influx of unlabeled carbons from anaplerotic pathways.

The following table illustrates typical labeling patterns observed in TCA cycle intermediates when using a ¹³C-labeled succinate tracer.

MetaboliteExpected Labeling Pattern from [U-¹³C₄]SuccinateSignificance
FumarateM+4Direct product of succinate dehydrogenase
MalateM+4Product of fumarase activity on labeled fumarate
Citrate/IsocitrateM+2, M+4Reflects condensation of labeled acetyl-CoA with oxaloacetate
α-KetoglutarateM+2, M+4Indicates progression through the TCA cycle

This table is a simplified representation. The actual mass isotopomer distributions will be more complex and depend on the specific metabolic state of the cells.

Elucidation of Intermediary Carbon Flow and Branch Points

Stable isotope tracers like (1,2-¹³C₂)butanedioic acid are invaluable for mapping the flow of carbon through complex metabolic networks. nih.gov The distribution of the ¹³C label reveals not only the activity of linear pathways but also the relative fluxes at key metabolic branch points.

For example, at the level of pyruvate, carbon can be directed towards acetyl-CoA (entering the TCA cycle) or towards oxaloacetate (anaplerosis). The labeling patterns in downstream metabolites can help to quantify the split ratio at this and other important nodes. This information is critical for understanding how cells allocate resources under different conditions.

Analysis of Redox Balance and Energy Metabolism

Metabolic fluxes are intrinsically linked to the cell's redox state (the balance between NAD+/NADH and NADP+/NADPH) and energy status (the ratio of ATP to ADP). d-nb.info While (1,2-¹³C₂)butanedioic acid does not directly measure these cofactors, the calculated fluxes through redox-sensitive pathways can provide indirect insights.

For instance, the flux through the oxidative pentose (B10789219) phosphate pathway is a major source of NADPH for anabolic reactions and for combating oxidative stress. semanticscholar.org By quantifying this and other NADPH-producing fluxes, MFA can help to infer the cell's capacity to maintain redox balance. frontiersin.org Similarly, the flux through the TCA cycle is a primary driver of ATP production through oxidative phosphorylation.

Investigation of Compartmentalized Metabolic Activities (e.g., Cytosolic vs. Mitochondrial)

In eukaryotic cells, metabolism is compartmentalized, with different sets of reactions occurring in the cytosol and mitochondria. nsf.gov This adds a layer of complexity to MFA, as the measured labeling of a metabolite in a whole-cell extract represents a mixture from different subcellular pools. nih.gov

To address this, researchers are developing methods to isolate subcellular compartments and measure their specific metabolite labeling patterns. nsf.gov Furthermore, advanced metabolic models that explicitly account for compartmentalization are being used. semanticscholar.org These models include transport reactions that describe the movement of metabolites across the mitochondrial membrane.

By using tracers like (1,2-¹³C₂)butanedioic acid in conjunction with these advanced experimental and computational techniques, it is possible to dissect the metabolic activities of the cytosol and mitochondria. nsf.govnih.gov For example, one can distinguish between the cytosolic and mitochondrial TCA cycles and quantify the fluxes through shuttle systems that transport reducing equivalents between these compartments. nsf.gov This level of detail is essential for a complete understanding of cellular metabolism.

Mechanistic Insights and Biological Discoveries Enabled by 1,2 13c2 Butanedioic Acid Tracing

Elucidation of Succinate (B1194679) Metabolism and its Interconversion with Other Metabolites

As a central component of the tricarboxylic acid (TCA) cycle, succinate's metabolism is intrinsically linked to cellular energy production and biosynthesis. nih.govisotope.com The use of (1,2-¹³C₂)Butanedioic acid allows for precise tracking of its entry into the mitochondrial matrix and subsequent enzymatic conversions.

Succinate is oxidized to fumarate (B1241708) by the enzyme succinate dehydrogenase (SDH), which is a unique enzyme complex that participates in both the TCA cycle and the mitochondrial electron transport chain (Complex II). nih.govosti.gov By supplying (1,2-¹³C₂)butanedioic acid to cells or tissues, scientists can directly monitor the activity of SDH by measuring the rate of appearance of ¹³C-labeled fumarate. escholarship.org The detection of [1,2-¹³C₂]fumarate confirms the forward flux through this reaction.

Interestingly, the SDH reaction is reversible, and an accumulation of fumarate can drive the reverse reaction, leading to the generation of succinate. nih.gov Isotope tracing studies can quantify this bidirectionality, providing a more dynamic picture of the TCA cycle's response to cellular conditions than what can be achieved with non-isotopic methods.

Table 1: Tracing SDH Activity with (1,2-¹³C₂)Butanedioic Acid

Tracer AdministeredKey EnzymeImmediate Labeled ProductAnalytical MethodInsight Gained
(1,2-¹³C₂)Butanedioic acidSuccinate Dehydrogenase (SDH)[1,2-¹³C₂]FumarateMass Spectrometry (MS), NMR SpectroscopyQuantifies the in vivo rate of succinate oxidation.

A key discovery enabled by ¹³C-labeled succinate is the phenomenon of carbon scrambling. When (1,2-¹³C₂)succinate is converted to [1,2-¹³C₂]fumarate, the label remains on adjacent carbons. However, fumarate is a symmetrical molecule. The next enzyme in the cycle, fumarase, hydrates fumarate to malate (B86768) by adding a hydroxyl group. Due to fumarate's symmetry, this addition can occur in two ways, leading to two different labeled isotopomers of malate: [1,2-¹³C₂]malate and [3,4-¹³C₂]malate.

This "scrambling" of the carbon labels provides critical information. The ratio of these malate isotopomers can reveal the extent of bidirectional flux through the SDH and fumarase reactions. In a purely unidirectional cycle, a specific labeling pattern is expected, whereas significant scrambling indicates that the reactions are operating near equilibrium, with substantial forward and reverse flows. This level of detail is crucial for accurately modeling metabolic fluxes. medchemexpress.com

Tracing Carbon Flow in Biosynthetic Pathways (e.g., Amino Acid and Lipid Synthesis)

The TCA cycle is not only a catabolic pathway for energy production but also a central hub providing precursors for a wide range of biosynthetic processes. (1,2-¹³C₂)Butanedioic acid is an invaluable tool for tracing the contribution of succinate and subsequent TCA cycle intermediates to these anabolic pathways. libretexts.org

TCA cycle intermediates can be withdrawn from the cycle (a process called cataplerosis) to build amino acids. nih.gov For instance, oxaloacetate, which is downstream of succinate, can be transaminated to form aspartate. nih.govuky.edu Similarly, α-ketoglutarate can be converted to glutamate (B1630785). oup.com When (1,2-¹³C₂)butanedioic acid is used as a tracer, the ¹³C labels are incorporated into these amino acids, allowing researchers to quantify the rate of their de novo synthesis from TCA cycle carbon. oup.com

The carbon backbone for fatty acid synthesis is primarily derived from citrate (B86180), another TCA cycle intermediate. Citrate is exported from the mitochondria to the cytosol, where it is cleaved to produce acetyl-CoA, the fundamental building block for lipids. nih.gov By tracing with labeled succinate, the flow of ¹³C atoms through fumarate, malate, oxaloacetate, and eventually into citrate allows for the quantification of carbon diverted towards lipid synthesis. nih.gov This has been applied to study fatty acid metabolism in various cell types and disease models. nih.govosti.gov

Table 2: Biosynthetic Products Traced from (1,2-¹³C₂)Butanedioic Acid

TCA IntermediateLabeled Precursor Derived from TracerBiosynthetic ProductResearch Application
Oxaloacetate[¹³C₂]Oxaloacetate[¹³C₂]AspartateQuantifying amino acid synthesis rates. oup.com
α-Ketoglutarate[¹³C₂]α-Ketoglutarate[¹³C₂]GlutamateMeasuring flux towards non-essential amino acids. nih.gov
Citrate[¹³C₂]Citrate[¹³C₂]Acetyl-CoATracing carbon commitment to fatty acid and lipid synthesis. nih.gov

Identification of Novel Metabolic Pathways and Enzyme Functions

Isotope tracing can reveal unexpected metabolic flexibility and previously unknown pathway activities. A notable example comes from studies on the bacterium Pseudomonas aeruginosa, an opportunistic pathogen known for its metabolic adaptability. sci-hub.se Using ¹³C fluxome analysis with labeled succinate and other organic acids, researchers uncovered a novel metabolic route. sci-hub.se They found that under certain conditions, when the primary enzyme for processing acetyl-CoA into the TCA cycle (citrate synthase) is non-functional, the bacterium reroutes metabolism. It utilizes an enzyme from a different pathway, 2-methylcitrate synthase, which normally metabolizes propionate. This enzyme exhibits promiscuity and can process acetyl-CoA, allowing the organism to bypass the conventional TCA cycle entry point. This discovery of "underground metabolism" demonstrates how ¹³C tracers can identify novel enzyme functions and metabolic rewiring that would be invisible to genomic or proteomic analyses alone. sci-hub.se

Understanding Metabolic Adaptations under Varied Physiological Conditions (e.g., Nutrient Limitation)

Organisms and cells must constantly adapt their metabolism to changing environments, such as during nutrient scarcity or within a host during infection. researchgate.net Isotope tracers like (1,2-¹³C₂)butanedioic acid are critical for understanding these adaptations. For example, some cancer cells under nutrient-poor conditions have been shown to increase their uptake of extracellular nutrients, including amino acids that can be broken down to feed the TCA cycle at the level of succinyl-CoA or succinate. researchgate.net Tracing studies allow scientists to quantify how much these alternative fuels contribute to maintaining TCA cycle function and cell survival when primary nutrients like glucose are limited. This provides insight into the metabolic vulnerabilities of cancer cells. researchgate.net Similarly, studies in pathogenic bacteria use labeled substrates to understand how they adapt their metabolism to thrive within the nutrient landscape of a host organism. sci-hub.se

Quantitative Analysis of Product Recycling and Bidirectional Fluxes in Bioproduction Systems

In the field of metabolic engineering and biotechnology, maximizing the production of a desired chemical often requires a deep, quantitative understanding of cellular metabolism. Metabolic Flux Analysis (MFA), particularly using ¹³C-labeled substrates, is the state-of-the-art technique for this purpose. pnas.org

By introducing (1,2-¹³C₂)butanedioic acid or other labeled tracers into a bioproduction system (e.g., engineered E. coli or yeast), researchers can obtain precise measurements of intracellular reaction rates. medchemexpress.com The distribution of ¹³C isotopes in various metabolites, measured by MS or NMR, is fed into computational models to calculate the flux through every major pathway. This analysis reveals metabolic bottlenecks, quantifies the recycling of byproducts, and measures the degree of bidirectionality in reversible reactions. pnas.org For instance, MFA can determine the precise split ratio at key metabolic nodes, showing how much carbon is directed towards the desired product versus competing pathways like biomass formation or energy production. This quantitative data is essential for rationally designing genetic modifications to optimize production strains.

Emerging Research Directions and Methodological Advancements

Integration of ¹³C-MFA with Multi-Omics Data for Systems-Level Understanding

The integration of ¹³C-Metabolic Flux Analysis (¹³C-MFA) with other "omics" disciplines—genomics, transcriptomics, proteomics, and metabolomics—is providing a more holistic, systems-level view of cellular metabolism. researchgate.net This multi-omics approach allows researchers to move beyond the measurement of metabolic fluxes in isolation and to understand how these fluxes are regulated by genes, proteins, and metabolite concentrations. researchgate.netportlandpress.com

For instance, by combining ¹³C-MFA with transcriptomics, researchers can identify which genes are upregulated or downregulated in response to metabolic changes, offering clues about the regulatory mechanisms at play. plos.org Similarly, integrating proteomics data can reveal changes in enzyme levels that correspond to observed flux alterations. researchgate.net This integrated analysis is crucial for building comprehensive models of metabolic networks and for understanding complex biological systems. researchgate.net

Table 1: Examples of Multi-Omics Integration with ¹³C-MFA

Omics DataInformation ProvidedApplication in Conjunction with ¹³C-MFA
Genomics The complete set of an organism's genes.Identifies the genetic basis for metabolic capabilities and potential for pathway engineering.
Transcriptomics The complete set of RNA transcripts. plos.orgReveals which genes are actively being expressed and their level of expression, providing insights into regulatory responses. plos.org
Proteomics The entire complement of proteins.Quantifies the levels of enzymes and other proteins, directly linking them to metabolic reactions and their regulation.
Metabolomics The complete set of small-molecule metabolites. researchgate.netProvides a snapshot of the metabolic state and the availability of substrates and products, complementing flux data. researchgate.net

Development of Advanced Computational Tools for Large-Scale Metabolic Networks

The increasing complexity and scale of metabolic models demand the development of sophisticated computational tools for their analysis. nih.govnih.gov Traditional ¹³C-MFA can be computationally intensive, especially for genome-scale networks. portlandpress.com To address this, new algorithms and software are being created to handle large datasets and to automate the process of model construction and flux analysis. nih.govosti.gov

Several databases and platforms have become essential resources for metabolic engineers. nih.govmdpi.com Resources like KEGG PATHWAY and MetaCyc provide extensive collections of metabolic networks for a wide range of organisms. nih.govmetacyc.org Tools such as the SEED framework and Model SEED facilitate the high-throughput generation of genome-scale metabolic models. nih.gov Visualization tools like GLAMM and Vanted allow researchers to overlay experimental data onto metabolic maps, aiding in the interpretation of complex datasets. nih.gov These advancements are making it possible to analyze metabolic networks with greater speed and accuracy. osti.gov

Applications in Metabolic Engineering for Enhanced Bioproduction and Bioremediation

Metabolic engineering leverages the understanding of cellular metabolism to design and optimize microbial "cell factories" for the production of valuable chemicals or for the degradation of environmental pollutants. consensus.appnih.gov (1,2-¹³C₂)Butanedioic acid and other isotopic tracers are instrumental in this field by providing detailed flux maps that identify bottlenecks and target pathways for modification. mdpi.comfrontiersin.org

A primary application is in the bio-based production of chemicals and fuels. consensus.app By rewiring metabolic pathways, scientists can enhance the production of native metabolites or introduce pathways for novel compounds. consensus.appnih.gov For example, metabolic engineering has been successfully used to increase the yield of succinic acid, a key platform chemical, in microorganisms like Escherichia coli and Saccharomyces cerevisiae. frontiersin.orgnih.gov This involves strategies such as knocking out competing byproduct pathways and overexpressing key enzymes in the desired synthesis route. nih.gov

In the realm of bioremediation, metabolic engineering can be used to enhance the ability of microorganisms to break down toxic substances. By understanding the metabolic pathways involved in the degradation of pollutants, scientists can engineer microbes with improved efficiency for environmental cleanup.

Table 2: Examples of Metabolic Engineering Applications

Application AreaExampleRole of ¹³C-MFA
Bioproduction Enhanced production of succinic acid in E. coli. frontiersin.orgnih.govIdentifies flux distribution in central carbon metabolism to guide genetic modifications for increased yield. mdpi.comnih.gov
Bioremediation Degradation of environmental pollutants by engineered microbes.Elucidates the metabolic pathways involved in pollutant breakdown to optimize degradation rates.
Pharmaceuticals Production of drug precursors and complex molecules. nih.govGuides the engineering of microbial strains to efficiently synthesize pharmaceutical compounds. nih.gov

Non-Stationary ¹³C-Metabolic Flux Analysis for Dynamic Metabolic States

Traditional ¹³C-MFA assumes that the system is in a metabolic and isotopic steady state, meaning that fluxes and metabolite concentrations are constant over time. nih.govnih.gov However, many biological processes are dynamic, involving changes in metabolic activity in response to environmental cues or developmental programs. researchgate.net Isotopically non-stationary ¹³C-MFA (INST-MFA) has emerged as a powerful technique to study these dynamic states. nih.govvanderbilt.edu

INST-MFA involves analyzing the transient labeling patterns of metabolites before the system reaches isotopic steady state. vanderbilt.edu This approach provides a wealth of information about flux dynamics and can be applied to systems that are difficult to study with steady-state methods, such as those with slow labeling kinetics or those undergoing rapid metabolic shifts. researchgate.netvanderbilt.edu It allows for the estimation of fluxes on a much shorter timescale, sometimes in less than a minute. nih.gov This has opened the door to studying dynamic systems with multiple carbon sources and in complex media. nih.gov

Combination with Other Stable Isotopes (e.g., ¹⁵N, ²H) for Comprehensive Tracing

While ¹³C is excellent for tracing carbon metabolism, a more complete picture of cellular metabolism can be obtained by combining it with other stable isotopes like nitrogen-15 (B135050) (¹⁵N) and deuterium (B1214612) (²H). frontiersin.orgnih.gov This multi-isotope approach allows for the simultaneous tracking of different metabolic pathways. frontiersin.orgnih.gov

For instance, combining ¹³C-labeled glucose with ¹⁵N-labeled amino acids can provide insights into the interplay between carbon and nitrogen metabolism. frontiersin.org Similarly, using ²H-labeled water or substrates can reveal information about redox metabolism and the flow of reducing equivalents. nih.gov The ability of high-resolution mass spectrometry to distinguish between metabolites labeled with different isotopes has been a key technological advance enabling these comprehensive studies. nih.gov This integrated approach is particularly valuable for studying complex metabolic networks in vivo. nih.gov

Q & A

Q. How is (1,2-¹³C₂)Butanedioic acid synthesized for isotopic labeling studies?

(1,2-¹³C₂)Butanedioic acid is typically synthesized via carboxylation reactions using ¹³C-enriched precursors. For example, labeled malonic acid derivatives can undergo decarboxylation or controlled oxidation to introduce ¹³C at specific positions. Quality control involves nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm isotopic enrichment and purity, ensuring minimal unlabeled contamination .

Q. What analytical techniques are most effective for detecting and quantifying (1,2-¹³C₂)Butanedioic acid in biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred due to its high sensitivity and specificity for isotopic isomers. For structural confirmation, ¹³C-NMR provides direct evidence of isotopic labeling at positions 1 and 2. Sample preparation often includes solid-phase extraction (SPE) to isolate the compound from complex biological fluids, followed by derivatization (e.g., with N-hydroxy-succinimide) to enhance detectability .

Q. How should researchers validate the stability of (1,2-¹³C₂)Butanedioic acid under varying experimental conditions?

Stability studies should assess thermal degradation (via thermogravimetric analysis), pH-dependent hydrolysis (using buffered solutions from pH 1–13), and photolytic effects. For example, thermodynamic data such as melting point (Tfus = 185°C) and critical pressure (Pc = 56.3 bar) from NIST sources ensure safe handling during high-temperature/pressure experiments .

Advanced Research Questions

Q. How does the incorporation of (1,2-¹³C₂)Butanedioic acid into metabolic flux analysis improve the resolution of TCA cycle dynamics?

The dual ¹³C labeling at C1 and C2 enables precise tracking of carbon flow through succinate dehydrogenase (SDH) and fumarase in the TCA cycle. Isotopic labeling ratios (e.g., 99% enrichment) minimize natural ¹³C background noise, allowing quantitative modeling of flux distributions. Discrepancies in labeling patterns can reveal regulatory nodes, such as anaplerotic pathways or enzyme inhibition .

Q. What strategies can resolve discrepancies in ¹³C-NMR data when using (1,2-¹³C₂)Butanedioic acid as a tracer in complex biological systems?

Contradictions may arise from isotopic dilution due to endogenous succinate pools or competing metabolic pathways. To address this:

  • Use time-resolved sampling to capture transient labeling states.
  • Apply computational tools like isotopomer spectral analysis (ISA) to deconvolute overlapping signals.
  • Validate with parallel LC-MS/MS datasets to cross-check NMR-derived flux estimates .

Q. How can researchers optimize experimental designs for tracer studies using (1,2-¹³C₂)Butanedioic acid in hypoxia models?

Hypoxia alters succinate accumulation due to electron transport chain dysfunction. Experimental protocols should:

  • Standardize oxygen gradients (e.g., using hypoxia chambers) to ensure reproducibility.
  • Include isotopically unlabeled controls to distinguish hypoxia-specific labeling artifacts.
  • Monitor pH-dependent succinate excretion, as acidic microenvironments (pH < 6.5) may skew intracellular/extracellular ¹³C ratios .

Methodological Considerations

Q. What are the best practices for calibrating ¹³C-NMR instruments when analyzing (1,2-¹³C₂)Butanedioic acid?

  • Use external standards (e.g., ¹³C₄-succinic acid) with known chemical shifts (δ 34.2 ppm for C1, δ 35.1 ppm for C2) to correct for magnetic field drift.
  • Optimize pulse sequences (e.g., DEPT or HSQC) to enhance signal-to-noise ratios for low-concentration samples.
  • Report solvent effects (e.g., D2O vs. CDCl3) on peak splitting and integration accuracy .

Q. How can researchers mitigate isotopic exchange in (1,2-¹³C₂)Butanedioic acid during long-term storage?

Storage at −80°C in amber vials with desiccants (e.g., silica gel) prevents hydrolysis and photodegradation. Periodic QC checks via LC-MS/MS are recommended to detect degradation products like fumaric acid or malic acid, which indicate ¹³C loss or structural rearrangement .

Data Reporting and Reproducibility

Q. What metadata should accompany studies using (1,2-¹³C₂)Butanedioic acid to ensure reproducibility?

  • Specify isotopic enrichment (atom% ¹³C), supplier lot numbers, and purification methods (e.g., HPLC conditions).
  • Include raw NMR/MS spectra in appendices, following guidelines for instrument settings and data normalization .

Q. How should conflicting results from tracer studies using (1,2-¹³C₂)Butanedioic acid be addressed?

Discrepancies often arise from differences in cell type-specific metabolism or sampling timepoints. Researchers should:

  • Reconcile data using multi-omics integration (e.g., transcriptomics to confirm enzyme expression levels).
  • Publish negative results and methodological limitations to refine future experimental frameworks .

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(1,2-13C2)Butanedioic acid

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